![molecular formula C9H15ClN2 B596023 Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 1363383-01-0](/img/structure/B596023.png)

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

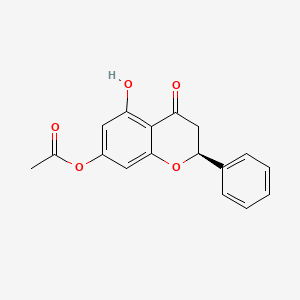

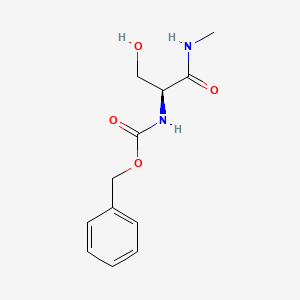

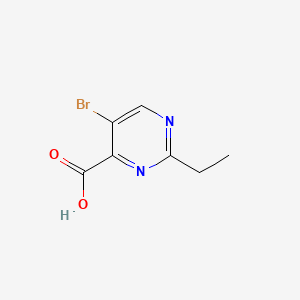

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the molecular formula C9H15ClN2 . It is a derivative of 9-azabicyclo[3.3.1]nonane .

Synthesis Analysis

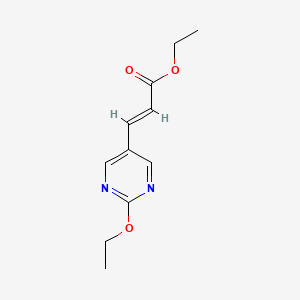

A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed . Another protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane (ABCN) derivatives from 3-formylchromones, enaminones, and heterocyclic ketene aminals (HKAs) through an unprecedented cascade reaction has been developed by simply refluxing the mixture of the substrates .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its InChI code and Canonical SMILES . The InChI code is InChI=1S/C8H15N.ClH/c1-3-7-5-2-6-8 (4-1)9-7;/h7-9H,1-6H2;1H and the Canonical SMILES is C1CC2CCCC (C1)N2.Cl .

Chemical Reactions Analysis

The 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) exhibits a highly active nature compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 161.67 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass and monoisotopic mass are 161.0971272 g/mol . The topological polar surface area is 12 Ų .

Scientific Research Applications

Synthesis and Biological Activities of Heterocyclic Compounds

Research on derivatives of 3-azabicyclo [3.3.1] nonanones, which share a similar bicyclic structure to Exo-3-cyano-9-azabicyclo[3.3.1]nonane, highlights the synthesis and potential biological activities of these compounds. These heterocyclic compounds have shown significant antibacterial and antifungal activities, suggesting that similar frameworks, including Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride, could have applications in developing new antimicrobial agents (Mazimba & Mosarwa, 2015).

Photocatalytic and Microwave-Assisted Catalytic Processes

The oxidation processes, including photocatalytic and microwave-assisted catalytic oxidation, are essential in the chemical industry for producing various compounds. Research in this area, particularly on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil, may share relevance with the oxidation reactions involving bicyclic compounds like this compound. These studies underscore the potential of employing similar compounds in catalysis and synthesis processes within the chemical and materials science fields (Abutaleb & Ali, 2021).

Antimicrobial Compounds from Cyanobacteria

Investigations into cyanobacteria-derived compounds have identified numerous molecules with antimicrobial activities. While the primary focus is on different chemical classes, the research approach and methodologies employed to isolate and characterize these compounds could be applicable to studying this compound. Such studies indicate the potential for discovering novel antimicrobial agents from unique chemical frameworks (Swain, Paidesetty, & Padhy, 2017).

Chemical Synthesis and Medicinal Chemistry

The synthesis and pharmacological exploration of 2-oxo-3-cyanopyridine derivatives underscore the significance of cyanopyridine structures in drug discovery, including their roles as anticancer, antibacterial, and antifungal agents. This body of work suggests a methodology for approaching the synthesis and potential medicinal applications of complex cyanated compounds, which could be extended to this compound (Ghosh et al., 2015).

Properties

IUPAC Name |

(1S,5R)-9-azabicyclo[3.3.1]nonane-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c10-6-7-4-8-2-1-3-9(5-7)11-8;/h7-9,11H,1-5H2;1H/t7?,8-,9+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHOCZOVCXRYEA-QGGRMKRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC(C[C@H](C1)N2)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)